REACTION_CXSMILES
|
C1C2C=CC3C=CC=CC=3C(=O)C=2C=CC=1.Br[C:18]1[CH:35]=[CH:34][C:21]2[CH2:22][C:23](=[O:33])[CH2:24][C:25]3[CH:32]=[CH:31][CH:30]=[CH:29][C:26]=3[C:27](=[O:28])[C:20]=2[CH:19]=1.ClC1C=CC2CC(=O)CC3C=CC=CC=3C(=O)C=2C=1.FC1C=CC2CC(=O)CC3C=CC=CC=3C(=O)C=2C=1>BrC1C=CC2C=CC3C=CC=CC=3C(=O)C=2C=1.ClC1C=CC2C=CC3C=CC=CC=3C(=O)C=2C=1.FC1C=CC2C=CC3C=CC=CC=3C(=O)C=2C=1.ClC1C=CC=CC=1Br>[O:33]=[C:23]1[CH2:22][C:21]2[CH:34]=[CH:35][CH:18]=[CH:19][C:20]=2[C:27](=[O:28])[C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]=2[CH2:24]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)=O
|
Name
|
2-bromo-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(CC(CC3=C(C2=O)C=CC=C3)=O)C=C1
|
Name
|
2-chloro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(CC(CC3=C(C2=O)C=CC=C3)=O)C=C1
|
Name
|
2-fluoro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(CC(CC3=C(C2=O)C=CC=C3)=O)C=C1
|
Name
|
3-bromo-5H-dibenzo[a,d]cyclohepten-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
BrC=1C=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C1
|
Name
|
3-chloro-5H-dibenzo[a,d]cyclohepten-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC=1C=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C1
|
Name
|
3-fluoro-5H-dibenzo[a,d]cyclohepten-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC=1C=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C1CC2=C(C(C3=C(C1)C=CC=C3)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |